molecular formula C12H16N4S B5314411 3-Propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5314411
M. Wt: 248.35 g/mol
InChI Key: PGHUVLVTNWQZAC-UHFFFAOYSA-N
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Description

3-Propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 3-Propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with various electrophiles. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

3-Propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a potent pharmacophore. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar compounds to 3-Propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives, such as:

These compounds share similar structural features but differ in the arrangement of the triazole and thiadiazole rings, which can lead to variations in their biological activity and reactivity. The unique spiro structure of this compound distinguishes it from these similar compounds, potentially offering distinct pharmacological properties and applications .

Properties

IUPAC Name

3-propan-2-yl-6-spiro[2.3]hexan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-7(2)9-13-14-11-16(9)15-10(17-11)8-6-12(8)4-3-5-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHUVLVTNWQZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3CC34CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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